4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline

Lipophilicity logP Drug Design

4-Methoxy-3-([(3-methylbutan-2-yl)oxy]methyl)aniline (CAS 1503951-33-4) is a functionalized aromatic amine featuring a 4-methoxy substituent and a bulky, branched 3-((3-methylbutan-2-yl)oxy)methyl side chain. With a molecular weight of 223.31 g/mol and a computed logP of 2.84, it occupies a distinct lipophilicity space compared to simpler aniline building blocks, positioning it as a candidate for applications where enhanced membrane permeability or hydrophobic target engagement is desired.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B15261421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)OCC1=C(C=CC(=C1)N)OC
InChIInChI=1S/C13H21NO2/c1-9(2)10(3)16-8-11-7-12(14)5-6-13(11)15-4/h5-7,9-10H,8,14H2,1-4H3
InChIKeyBOISFAFTGMXKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline: Physicochemical Profile & Procurement Baseline


4-Methoxy-3-([(3-methylbutan-2-yl)oxy]methyl)aniline (CAS 1503951-33-4) is a functionalized aromatic amine featuring a 4-methoxy substituent and a bulky, branched 3-((3-methylbutan-2-yl)oxy)methyl side chain . With a molecular weight of 223.31 g/mol and a computed logP of 2.84, it occupies a distinct lipophilicity space compared to simpler aniline building blocks, positioning it as a candidate for applications where enhanced membrane permeability or hydrophobic target engagement is desired . Its commercial availability at >95% purity from specialized chemical suppliers makes it accessible for medicinal chemistry and materials science programs requiring this specific substitution pattern .

Why 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline Cannot Be Replaced by Simpler Aniline Analogs


Simple 4-alkoxyanilines such as 4-methoxyaniline (logP ~0.9) or 4-butoxyaniline (logP ~3.0) cannot replicate the precise steric and electronic profile of 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline [1]. The branched 3-methylbutan-2-yl side chain introduces a unique combination of bulk (5 rotatable bonds) and conformational flexibility, which directly impacts molecular recognition at biological targets and solid-state packing in materials applications . Substituting with a linear or smaller alkoxy analog risks altered target binding kinetics, reduced selectivity, and unpredictable physicochemical properties—making direct replacement scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline


Elevated Lipophilicity (logP) vs. 4-Methoxyaniline and 4-Methoxy-3-methylaniline

The target compound exhibits a computed logP of 2.84, significantly higher than the unsubstituted 4-methoxyaniline (logP ~0.9–0.99) and the methyl-substituted analog 4-methoxy-3-methylaniline (logP ~1.5–2.17) [1]. This ~1.9 log unit increase relative to 4-methoxyaniline indicates approximately 80-fold greater partitioning into octanol, a critical parameter for membrane permeability and hydrophobic pocket binding.

Lipophilicity logP Drug Design ADME

Increased Topological Polar Surface Area (TPSA) Relative to Core Aniline Scaffold

The target compound possesses a TPSA of 44.48 Ų, compared to 35.25 Ų for 4-methoxyaniline [1]. This 9.23 Ų increase reflects the additional ether oxygen in the side chain, which can enhance aqueous solubility and modulate transporter interactions while maintaining overall drug-like properties (well below the 140 Ų threshold for oral bioavailability).

Polar Surface Area Drug-likeness Permeability Bioavailability

Enhanced Conformational Flexibility (Rotatable Bonds) vs. Simpler Anilines

With 5 rotatable bonds, the target compound offers substantially greater conformational freedom than 4-methoxyaniline (1 rotatable bond) or 4-methoxy-3-methylaniline (1 rotatable bond) [1][2]. This flexibility allows the branched side chain to adopt multiple low-energy conformations, potentially enabling induced-fit binding at protein targets or adaptable packing in supramolecular assemblies.

Conformational Flexibility Rotatable Bonds Molecular Recognition Entropy

Structural Similarity to Butoxyaniline Na+/Ca2+ Exchanger Inhibitor Pharmacophore

Patent JP2008189592 describes butoxyaniline derivatives with inhibitory action on Na+/Ca2+ exchangers (NCX) [1]. The target compound shares the 4-alkoxyaniline core and a bulky alkyl ether side chain characteristic of this pharmacophore class. While no direct IC50 data is available for the target compound itself, the structural homology to SEA0400-type inhibitors (e.g., 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) suggests it may serve as a privileged scaffold for NCX inhibitor development.

Na+/Ca2+ Exchanger NCX Inhibitor Cardiovascular Ischemia-Reperfusion

High-Impact Application Scenarios for 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline Selection


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The logP of 2.84 and TPSA of 44.48 Ų place this compound in an optimal range for blood-brain barrier penetration . Medicinal chemists can leverage this scaffold to design CNS-active candidates, where simple 4-methoxyaniline (logP ~0.9) would be too polar and 4-butoxyaniline (logP ~3.0) might exceed ideal lipophilicity ranges for CNS drugs.

Fragment-Based Drug Discovery: Privileged NCX Pharmacophore

Structural homology to the butoxyaniline class of Na+/Ca2+ exchanger inhibitors positions this compound as a starting fragment for target-based screening against NCX isoforms implicated in ischemia-reperfusion injury and cardiac arrhythmias [1].

Materials Science: Conformationally Flexible Monomer for Polymer Synthesis

The 5 rotatable bonds and hydrogen bond donor/acceptor capacity (3 H-acceptors, 1 H-donor) allow this aniline to participate in diverse polymerization reactions while introducing conformational adaptability—useful for designing stimuli-responsive or self-healing polymers .

Diversity-Oriented Synthesis: Orthogonal Functionalization Handle

With a free aromatic amine and an ether side chain bearing a chiral center (3-methylbutan-2-yl group), this compound offers two chemically orthogonal handles for parallel library synthesis, enabling rapid exploration of chemical space around the aniline core .

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